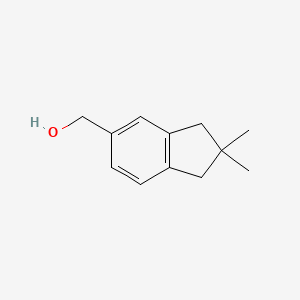
(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane is an organic compound with the molecular formula C₁₀H₁₉Cl. It is a cycloalkane derivative, characterized by a cyclobutane ring substituted with a 1-chloro-2,3-dimethylbutan-2-yl group. This compound is primarily used for research purposes and has various applications in organic synthesis and chemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane typically involves the reaction of cyclobutane with 1-chloro-2,3-dimethylbutane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the substitution reaction. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons by removing the chlorine atom
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are commonly used
Major Products Formed
Substitution Reactions: Formation of alcohols, ethers, or amines.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of hydrocarbons
Aplicaciones Científicas De Investigación
(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for potential pharmacological properties and as a building block for drug development.
Material Science: Utilized in the development of novel materials with specific chemical properties.
Chemical Biology: Employed in studies to understand biological processes and interactions at the molecular level
Mecanismo De Acción
The mechanism of action of (1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclobutane ring provides a rigid framework that influences the compound’s reactivity and interaction with other molecules. The specific pathways and molecular targets depend on the type of reaction and the reagents used .
Comparación Con Compuestos Similares
Similar Compounds
Cyclobutane: A simple cycloalkane with a four-membered ring.
1-Chloro-2,3-dimethylbutane: A linear alkane with similar substituents but without the cyclobutane ring.
Cyclopentane and Cyclohexane Derivatives: Compounds with similar ring structures but different substituents
Uniqueness
(1-Chloro-2,3-dimethylbutan-2-yl)cyclobutane is unique due to the combination of a cyclobutane ring and a 1-chloro-2,3-dimethylbutan-2-yl group. This structure imparts distinct chemical properties, such as increased rigidity and specific reactivity patterns, making it valuable for specialized applications in organic synthesis and research .
Propiedades
Fórmula molecular |
C10H19Cl |
|---|---|
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
(1-chloro-2,3-dimethylbutan-2-yl)cyclobutane |
InChI |
InChI=1S/C10H19Cl/c1-8(2)10(3,7-11)9-5-4-6-9/h8-9H,4-7H2,1-3H3 |
Clave InChI |
NJIWHWXYEOIOBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(CCl)C1CCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Pyrrolidin-1-ylmethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13160526.png)






![5-Bromo-2-[2-(pyrrolidin-1-yl)propan-2-yl]pyrimidine](/img/structure/B13160570.png)





